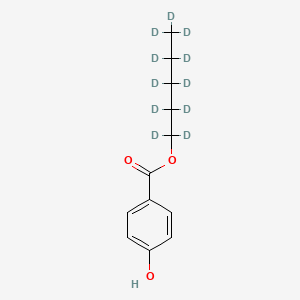

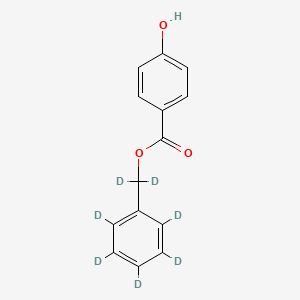

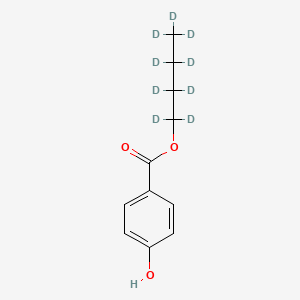

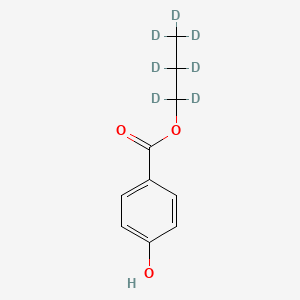

4-(Trifluoroacetylamino)benzoic Acid-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoroacetylamino)benzoic Acid-d4 (4-TFA-d4) is a synthetic compound that has been used in scientific research for decades. It is a derivative of benzoic acid and contains an additional trifluoroacetyl group, which gives it unique properties. 4-TFA-d4 has been used in a variety of applications, including biochemical and physiological studies, drug development, and laboratory experiments.

Aplicaciones Científicas De Investigación

Intramolecular Charge Transfer in Benzoic Acid Derivatives

Research on 4-(N-phenylamino)benzoic acid and its fluorescence spectra has highlighted the potential of benzoic acid derivatives in studying intramolecular charge transfer (ICT). The study of these compounds in various solvents can help understand the electron donor capabilities and the ICT character, which is crucial for developing materials with specific optical properties (Li-Hua Ma et al., 2003).

Anion Recognition and Sensing Applications

The utility of 4-(N,N-dimethylamino)benzoic acid for anion recognition in solutions has been demonstrated, showcasing its remarkable selectivity towards divalent anions. This research highlights the potential of benzoic acid derivatives in the development of new sensing materials for environmental monitoring and analytical chemistry applications (X. Hou & K. Kobiro, 2006).

Photovoltaic and Electronic Applications

Studies on the synthesis and application of benzoic acid derivatives in dye-sensitized solar cells (DSSCs) illustrate the role of these compounds in enhancing photovoltaic performance. For instance, using 4-(cyanomethyl)benzoic acid as an acceptor group in DSSCs resulted in significant improvements in device performance, indicating the potential of such derivatives in renewable energy technologies (Akhil Gupta et al., 2015).

Molecular Docking and Drug Design

Research on 4-(carboxyamino)-benzoic acid using quantum chemical methods and molecular docking has contributed to understanding the structure-based biological and chemical properties of benzoic acid derivatives. These studies are crucial for drug design, offering insights into ligand-protein interactions and the development of new pharmaceuticals (S. N. Saravanamoorthy et al., 2021).

Material Science and Polymer Chemistry

The synthesis of polymers and peptides with specific conformations owing to intramolecular hydrogen bonding, using benzoic acid derivatives, highlights the application of these compounds in creating materials with desired physical and chemical properties. This research is pertinent to the development of new materials for various industrial applications (Tomoyuki Ohishi et al., 2011).

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDURDLECJWHJD-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C(F)(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858526 |

Source

|

| Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoroacetylamino)benzoic Acid-d4 | |

CAS RN |

461426-32-4 |

Source

|

| Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)